molecular formula C14H15FN4S B10888505 1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B10888505
M. Wt: 290.36 g/mol
InChI Key: CJHBYGBYHRKPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorobenzyl moiety, and a pyrazolyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Thiourea Formation: The final step involves the reaction of the intermediate compound with thiourea under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYL-N’-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N-CYCLOPROPYL-N’-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA

Uniqueness

N-CYCLOPROPYL-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interactions with other molecules.

Properties

Molecular Formula

C14H15FN4S

Molecular Weight

290.36 g/mol

IUPAC Name

1-cyclopropyl-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C14H15FN4S/c15-11-3-1-2-10(6-11)8-19-9-13(7-16-19)18-14(20)17-12-4-5-12/h1-3,6-7,9,12H,4-5,8H2,(H2,17,18,20)

InChI Key

CJHBYGBYHRKPCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.